Methyl 4-amino-3-(pyridin-4-yl)butanoate
Description
Its structure features a pyridinyl moiety attached to a butanoate backbone, where the amino group at position 4 and the methyl ester group contribute to its physicochemical properties, such as solubility, bioavailability, and reactivity.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 4-amino-3-pyridin-4-ylbutanoate |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)6-9(7-11)8-2-4-12-5-3-8/h2-5,9H,6-7,11H2,1H3 |
InChI Key |
PBSVIKMJXXEINM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Overview:
This method emphasizes a streamlined, one-pot process that minimizes solvent exchanges and workup procedures, making it suitable for scalable production.
Procedure:
- Starting Material: Alkyl-3-amino-4-methylbenzoate (preferably methyl ester).
- Reaction Steps:
- React the methyl ester with cyanamide in the presence of a nitrate source (e.g., sodium nitrate) and a suitable acid (hydrochloric acid) in an alcohol solvent such as ethanol or n-butanol.
- The reaction is typically conducted at reflux (~80-85°C) for about 6 hours to facilitate the formation of an intermediate nitrated compound.
- Hydrolysis: The ester is hydrolyzed directly in the reaction mixture by adding water and heating under reflux, converting it into the corresponding carboxylic acid derivative.
Key Data:
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | Ethanol or n-butanol | |
| Temperature | 80-85°C | |
| Time | 6 hours | |
| Reagents | Sodium nitrate, hydrochloric acid |
Notes:
- The process avoids multiple solvent extractions, reducing time and cost.
- The hydrolysis step is integrated into the main reaction, simplifying purification.
Condensation of Nitrate Salt with Dimethylamine Derivatives
Overview:
This approach involves condensing the nitrate salt of a precursor with a dimethylamine derivative in a high boiling solvent, followed by in-situ hydrolysis.
Procedure:
- Reactants:
- Nitrate salt of a suitable aromatic precursor (e.g., methyl 4-amino-3-(pyridin-4-yl)benzoate nitrate salt).
- Dimethylamine derivatives such as 3-(dimethylamino)-l-(pyridin-4-yl)prop-2-en-1-one.
- Reaction Conditions:
- Conducted in high boiling solvents like n-butanol or isopropanol.
- Reflux conditions (~100°C) for 12 hours.
- Hydrolysis:
- The ester intermediate undergoes hydrolysis under reflux with a base such as sodium hydroxide, converting it into the free amino compound.
Data Summary:
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | n-Butanol | , |
| Temperature | Reflux (~100°C) | , |
| Time | 12 hours | , |
| Base | Sodium hydroxide | , |
Notes:
- This method allows for a one-pot synthesis from salt to amino compound.
- The process is efficient and scalable, with high yields reported.
Hydrolysis of Ester Derivatives
Overview:
Hydrolysis of methyl esters to their corresponding acids is a critical step, often performed after initial condensation.
Procedure:
- Use aqueous bases like sodium hydroxide or potassium hydroxide in a solvent such as ethanol or methanol.
- Reflux at temperatures around 80°C for 4–6 hours.
- The reaction mixture is then acidified to precipitate the free amino acid derivative.
Data Summary:
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | Ethanol or methanol | , |
| Temperature | 80°C | , |
| Time | 4–6 hours | , |
| Reagent | Sodium hydroxide | , |
Notes:
- The hydrolysis step is crucial for converting methyl esters into the target amino compounds.
Purification and Isolation
- The final product is typically isolated by filtration, washing with water or organic solvents such as acetone or methyl tert-butyl ether (MTBE).
- Vacuum drying at 50–55°C ensures removal of residual solvents and moisture.
Summary Data Table
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Ester formation | Alkyl-3-amino-4-methylbenzoate, cyanamide | Ethanol or n-butanol | 80-85°C | 6 hrs | High | Key step for intermediate |
| Nitration | Sodium nitrate, HCl | Ethanol/n-butanol | 80-85°C | 6 hrs | >80% | For nitration of aromatic ring |
| Hydrolysis | NaOH | Ethanol or methanol | Reflux (~80°C) | 4–6 hrs | >85% | Converts ester to acid |
| Final purification | Organic solvents | - | - | - | - | Filtration, washing |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(pyridin-4-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as methyl iodide are employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 4-amino-3-(pyridin-4-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(pyridin-4-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Influence on Bioactivity: The chloro and substituted phenyl groups in the compound from enhance its binding to kinase targets, as demonstrated in anticancer studies . In contrast, this compound lacks these hydrophobic groups, which may limit its affinity for similar targets. The methyl ester in the target compound improves membrane permeability compared to carboxylic acid analogs (e.g., 5-Amino-2-(pyridin-2-yl)pentanoic acid), which exhibit higher polarity and reduced bioavailability .
Synthetic Complexity: The compound from requires palladium-catalyzed cross-coupling, reflecting its intricate aryl-substituted pyridine core . This compound, with fewer aromatic substituents, is synthesized via simpler esterification and amine-protection steps.
Biological Potency: Pyridin-4-yl derivatives (as in the target compound) are less explored than pyridin-2-yl or pyridin-3-yl analogs in antimicrobial or anti-inflammatory contexts. For example, Ethyl 3-(pyridin-3-yl)propanoate shows moderate COX-2 inhibition, whereas the target compound’s amino group may favor interactions with neurotransmitter receptors .
Biological Activity
Methyl 4-amino-3-(pyridin-4-yl)butanoate is a compound of increasing interest in medicinal chemistry due to its promising biological activities. Characterized by its unique structural features, including a pyridine ring and an amino group, this compound has been investigated for its potential applications in antimicrobial and anticancer therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 218.24 g/mol
The compound features a butanoate group linked to an amino group at the third carbon and a pyridine ring at the fourth position, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action is believed to involve:
- Disruption of bacterial cell membranes.
- Inhibition of essential enzymes critical for bacterial survival.
In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains, suggesting its potential as a new antibiotic agent .
Anticancer Activity
This compound has also been studied for its anticancer properties. Preliminary findings indicate that it may interact with specific molecular pathways involved in cell proliferation and apoptosis. Notably:
- It has shown promising results against certain cancer cell lines.
- The compound's derivatives have been reported to inhibit cancer cell growth with varying degrees of potency.
The following table summarizes some key findings related to its anticancer activity:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 1.75 - 9.46 | Strong inhibition |
| MCF-7 | 0.87 - 12.91 | Moderate inhibition |
| Non-cancer MCF10A | >20 | Minimal effect |
These results highlight the selective toxicity of this compound towards cancer cells compared to normal cells, indicating a potential therapeutic window for its use in cancer treatment .
Anti-inflammatory Activity
Additionally, this compound has demonstrated anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by:
- Inhibiting cytokine release.
- Reducing NF-kB activity.
This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound. Notably:
- Pharmacokinetics : The compound exhibited a favorable bioavailability profile with sufficient clearance rates in animal models.
- Toxicity Studies : In acute toxicity assessments conducted on Kunming mice, no significant adverse effects were observed at doses up to 2000 mg/kg, indicating a good safety margin .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table outlines key differences:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-amino-4-(pyridin-2-yl)butanoate | CHNO | Different position of amino group |
| Methyl 3-amino-3-(pyridin-2-yl)butanoate | CHNO | Variation in amino group position |
| Methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate | CHNO | Additional dimethylamino group |
These comparisons illustrate how variations in functional groups and positions can impact biological activities and chemical properties .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Concentration | 5–10% v/v | Maximizes ester formation |
| Reflux Temperature | 70–80°C | Prevents decomposition |
| Purification Method | Reverse-phase HPLC | Ensures high purity |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identifies the ester carbonyl (~170 ppm), pyridyl protons (δ 7.2–8.5 ppm), and amino group (broad peak at δ 1.5–2.5 ppm).
- IR Spectroscopy : Confirms ester C=O (~1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks (theoretical MW: 222.25 g/mol) .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Answer:
Discrepancies often arise due to metabolic instability or poor bioavailability. Methodological solutions include:
- Pharmacokinetic profiling : Assess metabolic pathways using liver microsomes or LC-MS/MS.
- Prodrug modification : Introduce protecting groups (e.g., acetyl) to enhance stability .
- Solubility enhancement : Use co-solvents (DMSO/PEG) for in vivo administration .
Advanced: What computational approaches predict the binding affinity of this compound to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes/receptors (e.g., kinases).
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER).
- QSAR Modeling : Correlate substituent effects (e.g., pyridyl position) with activity using Random Forest algorithms .
Basic: What parameters are critical for designing crystallization experiments?
Answer:
Q. Table 2: Crystallization Conditions
| Solvent Ratio (EtOH:H₂O) | Temperature Gradient | Space Group (Common) |
|---|---|---|
| 70:30 | 0.5°C/hour | P2₁/c |
Advanced: How does the pyridine substitution pattern influence reactivity and bioactivity?
Answer:
- Positional Effects : Pyridin-4-yl (vs. 3-yl or 2-yl) enhances hydrogen bonding with targets (e.g., kinases).
- Validation Methods :
Q. Table 3: Substitution Effects on Bioactivity
| Substituent Position | Target Affinity (IC₅₀) | Key Interaction |
|---|---|---|
| Pyridin-4-yl | 12 nM | H-bond with Asp32 |
| Pyridin-3-yl | 45 nM | Hydrophobic pocket |
Basic: What are best practices for compound storage and stability?
Answer:
- Storage : –20°C under inert gas (Ar/N₂) in amber vials to prevent oxidation.
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC purity checks .
Advanced: What statistical methods analyze dose-response data in pharmacological studies?
Answer:
- Nonlinear Regression : Fit sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀.
- ANOVA : Compare treatment groups with Tukey’s post-hoc test (p < 0.05).
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
